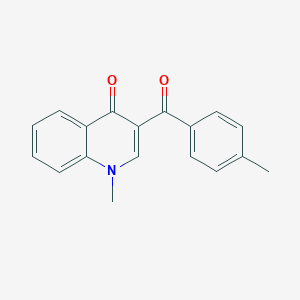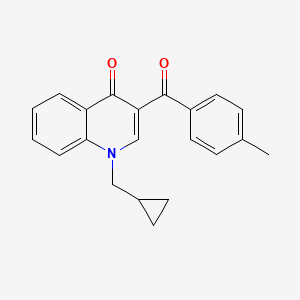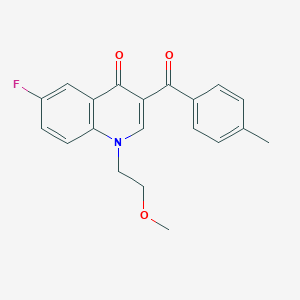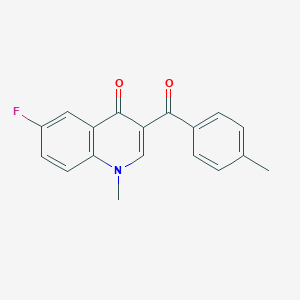
6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one (6FMDQ) is a novel synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. 6FMDQ is a member of the quinolinone family, which consists of a variety of compounds with significant biological activity. 6FMDQ has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. In addition, 6FMDQ has been found to have a wide range of biochemical and physiological effects, including effects on the cardiovascular, gastrointestinal, and immune systems.
科学研究应用
6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. In addition, 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has been found to have a wide range of biochemical and physiological effects, including effects on the cardiovascular, gastrointestinal, and immune systems. In addition, 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has been studied for its potential use in the treatment of a variety of diseases, including cancer, HIV, and Alzheimer’s disease.
作用机制
The exact mechanism of action of 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is still under investigation. However, it is believed that 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one exerts its biological activity by modulating the activity of various enzymes and receptors, such as cyclooxygenase-2, phosphodiesterase-4, and the nuclear factor-kappa B (NF-κB) pathway. In addition, 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one may also act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one have been studied extensively. Studies have shown that 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has a wide range of effects on the cardiovascular, gastrointestinal, and immune systems. For example, 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has been found to reduce inflammation, improve vascular function, and reduce oxidative stress. In addition, 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has been found to have anti-cancer, anti-microbial, and anti-viral properties.
实验室实验的优点和局限性
The advantages of using 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one in laboratory experiments include its low cost, ease of synthesis, and high purity. In addition, 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is relatively stable and can be stored for long periods of time. However, there are some limitations to using 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one in laboratory experiments, such as its low solubility in water and the fact that it can be degraded by light.
未来方向
Given the wide range of biological activities of 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one, there are a number of potential future directions for its use. These include further investigation of its anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. In addition, further research is needed to better understand the biochemical and physiological effects of 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one, as well as its potential use in the treatment of a variety of diseases, such as cancer, HIV, and Alzheimer’s disease. Finally, further research is needed to identify the optimal synthesis method and to develop improved methods of delivery.
合成方法
6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can be synthesized via several methods, including the reaction of 4-methylbenzoyl chloride and 6-fluoro-1-methyl-1,4-dihydroquinoline in a solvent such as methylene chloride. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is isolated by filtration and recrystallization. Other methods of synthesis have also been reported, such as the reaction of 6-fluoro-1-methyl-1,4-dihydroquinoline with 4-methylbenzoyl bromide in the presence of a base such as potassium carbonate.
属性
IUPAC Name |
6-fluoro-1-methyl-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2/c1-11-3-5-12(6-4-11)17(21)15-10-20(2)16-8-7-13(19)9-14(16)18(15)22/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBCLOLLNXXJAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

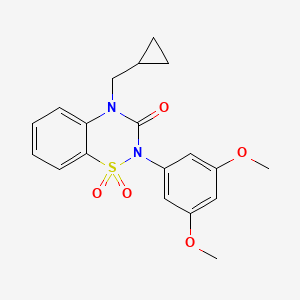

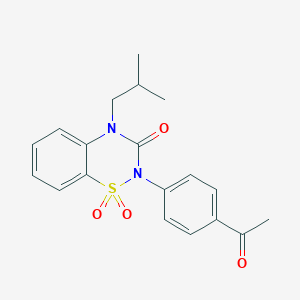
![2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B6450717.png)
![methyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B6450720.png)
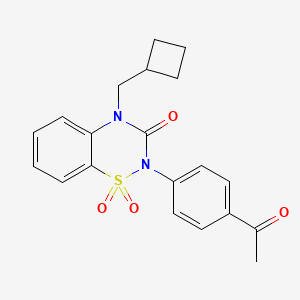
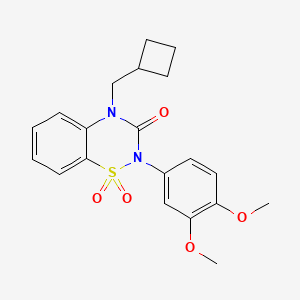
![ethyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B6450748.png)
![6-methyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6450750.png)
